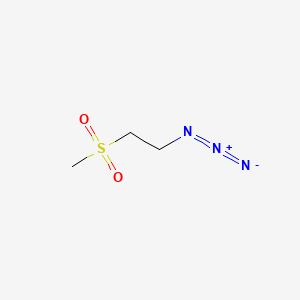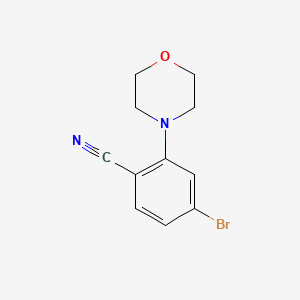
1-Azido-2-(methylsulfonyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-Azido-2-(methylsulfonyl)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing compounds, including triazoles and amines. Its unique reactivity makes it valuable in organic synthesis and click chemistry.
Safety and Hazards
Vorbereitungsmethoden
1-Azido-2-(methylsulfonyl)ethane can be synthesized through a practical one-pot synthesis from alcohols. The process involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method provides excellent yields and is efficient for laboratory-scale synthesis.
For industrial production, the synthesis may involve similar reagents and conditions but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
1-Azido-2-(methylsulfonyl)ethane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger ligation and the Huisgen cycloaddition (click chemistry). These reactions are often carried out under mild conditions and result in the formation of triazoles or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Huisgen cycloaddition with alkynes yields 1,2,3-triazoles, while reduction with LiAlH₄ produces the corresponding amine.
Wirkmechanismus
The mechanism of action of 1-Azido-2-(methylsulfonyl)ethane involves its azide and methylsulfonyl functional groups. The azide group can undergo nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This reactivity is exploited in click chemistry and bioconjugation reactions.
The methylsulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity and stability . These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile in different applications.
Vergleich Mit ähnlichen Verbindungen
1-Azido-2-(methylsulfonyl)ethane can be compared with other organic azides, such as:
Eigenschaften
IUPAC Name |
1-azido-2-methylsulfonylethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2S/c1-9(7,8)3-2-5-6-4/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFFXWAMZHTTEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Methoxyphenyl)pyrimidin-5-yl]methanol](/img/structure/B567937.png)






![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B567951.png)


![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)


